![molecular formula C17H8N4O3 B5761430 4-nitro-5-(8-quinolinyloxy)phthalonitrile](/img/structure/B5761430.png)
4-nitro-5-(8-quinolinyloxy)phthalonitrile
Overview
Description
4-nitro-5-(8-quinolinyloxy)phthalonitrile, also known as NQO1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Applications in Textile Industry and Optical & Catalytic Applications
A study by Yıldırım, Sevim, and Gül (2012) explored the use of novel phthalonitrile derivatives, including those derived from 4-nitrophthalonitrile, in the textile industry. They developed water-soluble metallophthalocyanines that were effectively used on cotton fabrics. These fabrics showed potential for use in optical and catalytic applications, particularly as air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).
Catalytic Activity in Cyclohexene Oxidation
Saka, Çakır, Bıyıklıoğlu, and Kantekin (2013) synthesized new phthalocyanine complexes using a derivative of 4-nitrophthalonitrile. These complexes were used as catalysts in the oxidation of cyclohexene, showing that the iron(II) phthalocyanine complex can selectively oxidize cyclohexene, yielding specific products. This indicates potential applications in organic synthesis and industrial processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Development of Mesomorphism in Mixed-Substituted Phthalocyanines
Znoiko et al. (2014) conducted research on nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile leading to a series of phthalonitriles with benzotriazole and aryloxy fragments. They developed mixed-substituted phthalocyanines, which were studied for their spectral properties and mesomorphism. This study suggests potential applications in materials science, particularly in the development of materials with unique mesomorphic properties (Znoiko et al., 2014).
Synthesis and Characterization in Organic Electronics
Kulaç, Bulut, Altındal, Özkaya, Salih, and Bekaroğlu (2007) explored the synthesis of novel phthalocyanines from 4-nitrophthalonitrile derivatives. They investigated the electrochemical properties and thermal conductivity of these compounds, indicating potential applications in organic electronics and materials science (Kulaç et al., 2007).
Fluorescence Monitoring in Synthesis
Gelir, Yilmaz, and Yılmaz (2007) developed a novel method using fluorescence quenching to monitor the synthesis of a pyranine-substituted phthalonitrile derivative from 4-nitrophthalonitrile. This technique could be valuable in analytical chemistry for monitoring chemical reactions and in the synthesis of compounds with enhanced fluorescence properties (Gelir, Yilmaz, & Yılmaz, 2007).
properties
IUPAC Name |
4-nitro-5-quinolin-8-yloxybenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N4O3/c18-9-12-7-14(21(22)23)16(8-13(12)10-19)24-15-5-1-3-11-4-2-6-20-17(11)15/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZTWDSUWGYPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-nitro-5-(8-quinolyloxy)phenyl cyanide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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